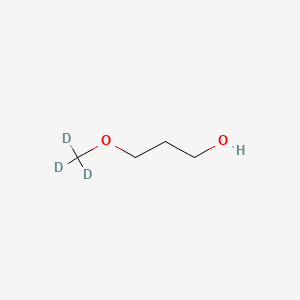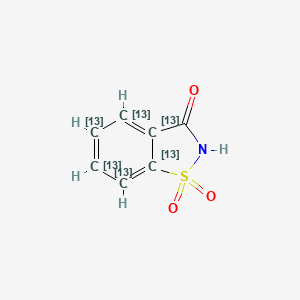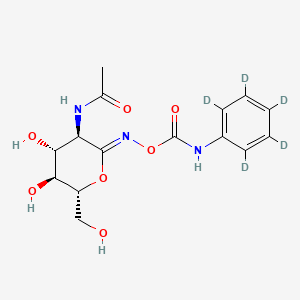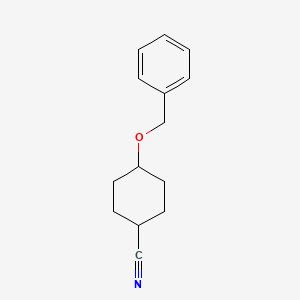
3-(Methoxy-d3)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxy-d3)-1-propanol, also known as 3-Methoxy-1-propanol-1,1,1,3,3,3-d6, is a deuterated form of 3-methoxy-1-propanol. It is a clear, colorless liquid with a molecular weight of 94.2 g/mol. This compound is widely used in scientific research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of 3-(Methoxy-d3)-1-propanol is not fully understood. However, it is believed to act as a solvent, which helps to dissolve other compounds and facilitate various chemical reactions. This compound is also known to exhibit some antimicrobial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is known to be a relatively safe compound with low toxicity. This compound is metabolized in the liver and excreted in the urine. It is not known to cause any significant adverse effects in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Methoxy-d3)-1-propanol has several advantages and limitations for lab experiments. One of the main advantages is its ability to act as a solvent in NMR spectroscopy, which is a powerful analytical tool used in various scientific research applications. This compound is also relatively safe and easy to handle, making it a popular choice for many researchers.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its relatively high cost compared to other solvents. This compound is also not suitable for use in certain types of chemical reactions, which may limit its usefulness in some research applications.
Orientations Futures
There are several future directions for research on 3-(Methoxy-d3)-1-propanol. One of the main areas of focus is the development of new synthetic methods for this compound. Researchers are also interested in studying the mechanism of action and biochemical effects of this compound in more detail. Additionally, there is ongoing research into new applications for this compound in various fields, including pharmaceuticals, agrochemicals, and fragrances.
Conclusion:
In conclusion, this compound is a deuterated form of 3-methoxy-1-propanol that is widely used in scientific research. This compound is used as a solvent in NMR spectroscopy and in the synthesis of various chemical compounds. While the mechanism of action and biochemical effects of this compound are not fully understood, it is known to be a relatively safe compound with low toxicity. There are several future directions for research on this compound, including the development of new synthetic methods and the study of its mechanism of action and biochemical effects.
Méthodes De Synthèse
The synthesis of 3-(Methoxy-d3)-1-propanol involves the reaction of deuterated methanol with propylene oxide. This reaction takes place under basic conditions, and the product is then purified through distillation. The final product is a deuterated form of 3-methoxy-1-propanol, which is used in various scientific research applications.
Applications De Recherche Scientifique
3-(Methoxy-d3)-1-propanol is widely used in scientific research due to its unique properties. It is commonly used as a solvent in NMR spectroscopy, which is a powerful analytical tool used to study the structure and properties of molecules. This compound is also used in the synthesis of various chemical compounds, including pharmaceuticals, agrochemicals, and fragrances.
Propriétés
IUPAC Name |
3-(trideuteriomethoxy)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-6-4-2-3-5/h5H,2-4H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFDHBSESGTDAL-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676021 |
Source


|
| Record name | 3-[(~2~H_3_)Methyloxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86013-00-5 |
Source


|
| Record name | 3-[(~2~H_3_)Methyloxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole](/img/structure/B564794.png)



![[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B564800.png)
![Oxo{5-[(1Z)-prop-1-en-1-yl]furan-2-yl}acetyl chloride](/img/structure/B564801.png)



![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers)](/img/structure/B564806.png)

![4-[(E)-1-Cyclohexyl-2-(pyridin-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B564810.png)